molecular formula C20H18F3N3O3S B11685704 (2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11685704
M. Wt: 437.4 g/mol
InChI Key: NFRBCGMNNCSQIX-UHFFFAOYSA-N
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Description

(2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the trifluoromethyl and methoxyphenyl groups. One common synthetic route involves the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazinane ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction using methoxyphenyl halides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products Formed

    Oxidation Products: Oxo derivatives with increased oxidation states.

    Reduction Products: Hydroxyl derivatives or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-N-(2-Methoxyphenyl)-3-Methyl-4-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Thiazinane-6-Carboxamide lies in its combination of functional groups and its potential for diverse applications in various fields. Its trifluoromethyl group imparts chemical stability and lipophilicity, while the methoxyphenyl group enhances its biological activity.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H18F3N3O3S/c1-26-17(27)11-16(18(28)25-14-8-3-4-9-15(14)29-2)30-19(26)24-13-7-5-6-12(10-13)20(21,22)23/h3-10,16H,11H2,1-2H3,(H,25,28)

InChI Key

NFRBCGMNNCSQIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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